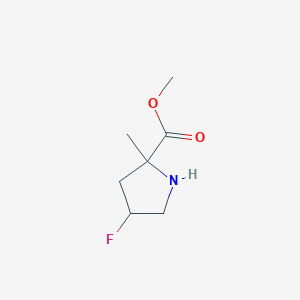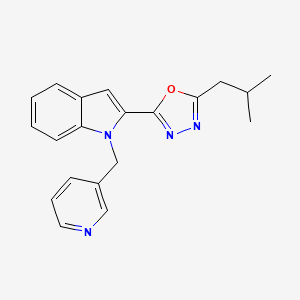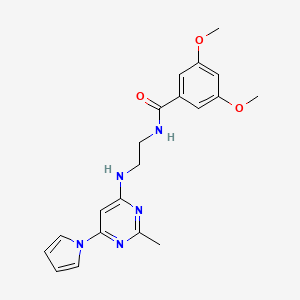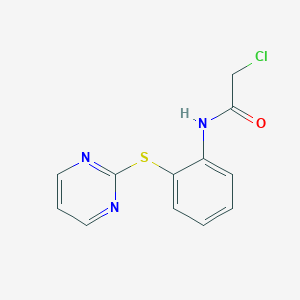![molecular formula C10H9F3O2S B2553133 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid CAS No. 1343705-05-4](/img/structure/B2553133.png)
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid is an organic compound with the molecular formula C10H9F3O2S It is characterized by the presence of a trifluoroethyl group attached to a sulfanylphenyl acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-bromophenylacetic acid with 2,2,2-trifluoroethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用机制
The mechanism of action of 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to the production of reactive oxygen species (ROS) and the inflammatory response, thereby exerting its effects.
相似化合物的比较
- {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
- [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Comparison:
- Uniqueness: 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and ether analogs.
- Chemical Properties: The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGIDCUCFVATDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
![3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2553056.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide](/img/structure/B2553061.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)
![N'-(4-carbamoylphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2553069.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-1,4-diazepane](/img/structure/B2553070.png)
